molecular formula C24H23NO5S B2364542 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate CAS No. 329778-26-9

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2364542
CAS No.: 329778-26-9
M. Wt: 437.51
InChI Key: GCTCBFOUTJMSHD-MFKUBSTISA-N
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate is a chemical compound of interest in medicinal chemistry and drug discovery research, supplied for laboratory use. The structure of this compound features a 1,3-benzodioxole group, a motif present in various biologically active molecules and natural products . This central core is linked via an imine (methyleneamino) bridge to a phenyl ring that is functionalized with a 4-(tert-butyl)benzenesulfonate ester. The integration of the sulfonate ester group is particularly significant, as this functional group is commonly explored in the design of compounds with potential biological activity. Researchers may employ this chemical as a key intermediate or building block in organic synthesis. Its structural complexity makes it a valuable candidate for the development of novel chemical entities, high-throughput screening campaigns, and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-24(2,3)18-5-11-21(12-6-18)31(26,27)30-20-9-7-19(8-10-20)25-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCBFOUTJMSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Nitrophenol

A nitro group is introduced to facilitate subsequent reduction to the amine.

Procedure :

  • Dissolve 4-nitrophenol (1.0 eq) in pyridine (5 vol) at 0°C.
  • Add 4-(tert-butyl)benzenesulfonyl chloride (1.1 eq) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.

Key Data :

Parameter Value Source
Yield 88–90%
Reaction Time 12 hours

Reduction of Nitro to Amine

Adapting methods from CN102924305A, sodium dithionite (Na₂S₂O₄) enables efficient nitro reduction:

Procedure :

  • Dissolve 4-nitrophenyl sulfonate (1.0 eq) in ethanol-water (3:1, 10 vol).
  • Add sodium dithionite (2.5 eq) at 30–40°C.
  • Stir for 1–2 hours, monitor by TLC.
  • Filter and recrystallize the product.

Key Data :

Parameter Value Source
Yield 98–99%
Purity (HPLC) ≥99.7%

Synthesis of 1,3-Benzodioxole-5-carbaldehyde (Intermediate B)

Piperonal is commercially available but can be synthesized via oxidation of piperonyl alcohol:

Procedure :

  • Oxidize piperonyl alcohol (1.0 eq) with pyridinium chlorochromate (PCC, 1.2 eq) in dichloromethane.
  • Stir at room temperature for 6 hours.
  • Filter through silica gel and concentrate.

Key Data :

Parameter Value Source
Yield 85–90%
Purity (GC-MS) ≥99.0%

Schiff Base Formation: Condensation of Intermediate A and B

The final step involves forming the imine linkage via acid-catalyzed condensation:

Procedure :

  • Dissolve 4-aminophenyl sulfonate (1.0 eq) and piperonal (1.05 eq) in ethanol (10 vol).
  • Add glacial acetic acid (0.1 eq) and reflux for 4–6 hours.
  • Cool, filter the precipitate, and wash with cold ethanol.

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Catalyst : Acetic acid (0.1 eq) minimizes side reactions compared to stronger acids.

Key Data :

Parameter Value Source
Yield 82–85%
Reaction Time 4–6 hours

Comparative Analysis of Synthetic Routes

Method A: Sequential Sulfonation-Reduction-Condensation

  • Advantages : High yields at each step (≥90%), scalable.
  • Disadvantages : Multi-step purification required.

Method B: One-Pot Sulfonation and Condensation

  • Feasibility : Limited by incompatibility of sulfonyl chloride with amine intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzodioxole moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzodioxole derivatives.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H23NO5S
  • Molecular Weight : 437.51 g/mol
  • CAS Number : 329778-26-9
  • IUPAC Name : [4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzenesulfonate

The compound features a benzodioxole moiety, which is known for its biological activity, linked through a methylene bridge to an amino group, further connected to a phenyl ring capped with a tert-butyl group and a benzenesulfonate substituent. This complex structure enhances its reactivity and potential applications.

Anticancer Activity

Research has indicated that compounds similar to 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate exhibit significant anticancer properties. The benzodioxole group is known to interact with biological targets involved in cancer progression. For instance:

  • Mechanism of Action : Compounds that inhibit aldehyde dehydrogenase (ALDH), an enzyme implicated in drug resistance in cancer cells, have shown promise. Inhibitors of ALDH can potentially enhance the efficacy of chemotherapeutic agents by preventing cancer cells from detoxifying these drugs .

Antimicrobial Applications

The compound's structural components suggest potential antimicrobial properties. The presence of the benzodioxole moiety may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for producing derivatives with enhanced biological activities or novel properties.

Case Studies and Experimental Findings

StudyApplicationFindings
Aldehyde Dehydrogenase InhibitorsCancer ResearchInhibitors showed enhanced efficacy against cancer stem cells by targeting ALDH pathways .
Antimicrobial Activity of Benzodioxole DerivativesMicrobiologyCompounds demonstrated significant activity against various bacterial strains, suggesting potential for development into new antibiotics .
Synthetic Pathways for Complex Organic CompoundsOrganic ChemistryThe compound has been successfully synthesized using standard techniques and serves as an intermediate for further reactions.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The benzodioxole moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonate esters, benzodioxole derivatives, or tert-butyl-substituted aromatic systems. Below is a comparative analysis:

Structural Analog: 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2,4,6-trimethyl-benzenesulfonate (DSTMS)

  • Key Features: Contains a sulfonate group and a dimethylamino-phenyl moiety, similar to the target compound’s tertiary amine and sulfonate functionalities. Exhibits strong nonlinear optical properties due to charge-transfer interactions between the cationic dye and sulfonate anion .
  • Crystal Packing: Both compounds show layered arrangements in crystal structures, but DSTMS forms a water-stabilized hydrate, whereas the target compound’s hydration behavior is undocumented .

Structural Analog: 5-(4-(tert-Butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols

  • Key Features: Shares the tert-butylphenyl group, enhancing hydrophobic interactions and thermal stability.
  • Comparison: Functionality: The target compound replaces the triazole-thiol with a benzodioxole-imine linker, prioritizing optical over biological applications. Synthetic Route: Both compounds derive from substituted phenyl precursors, but the target compound’s synthesis likely involves condensation of benzodioxole-5-carbaldehyde with an aminophenyl sulfonate, differing from the triazole-thiols’ cyclization approach .

Patent-Based Analog: 2-[[[2-[(Hydroxyacetyl)amino]-4-pyridinyl]methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide benzenesulfonate

  • Key Features :
    • A patented sulfonate derivative with a trifluoromethoxy group, emphasizing pharmaceutical applications (e.g., kinase inhibition).
    • Exhibits polymorphic crystal forms, critical for drug formulation .
  • Comparison: Bioactivity: The target compound’s benzodioxole group lacks the trifluoromethoxy’s electronegativity, likely reducing receptor-binding affinity.

Data Table: Key Properties of Compared Compounds

Compound Name Functional Groups Key Properties Applications References
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate Benzodioxole, sulfonate, tert-butyl High solubility, potential NLO activity Materials science
DSTMS Pyridinium, sulfonate, dimethylamino Nonlinear optical activity, hydrate Optical materials
5-(4-(tert-Butyl)phenyl)-4-amino-triazole-3-thiols Triazole-thiol, tert-butyl Low toxicity, thermal stability Pharmaceutical research
Patent sulfonate (Kinase inhibitor) Trifluoromethoxy, sulfonate Polymorphism, bioactivity Drug development

Research Findings and Limitations

  • Synthesis: The target compound’s synthesis remains uncharacterized in the provided literature, though analogous sulfonates typically employ Mitsunobu or nucleophilic substitution reactions .
  • Optical Properties : Benzodioxole derivatives often exhibit fluorescence; however, the absence of experimental data (e.g., λmax, hyperpolarizability) precludes definitive conclusions about NLO performance.

Biological Activity

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate is a complex organic compound notable for its unique structural features, including a benzodioxole moiety and a tert-butylbenzenesulfonate group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in cancer research and antimicrobial applications.

  • Molecular Formula : C24H23NO5S
  • Molecular Weight : 437.51 g/mol
  • CAS Number : 329778-26-9
  • IUPAC Name : [4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzenesulfonate

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-(tert-butyl)benzenesulfonate under acidic conditions. Common solvents include ethanol or methanol, often catalyzed by hydrochloric acid to facilitate the reaction. Advanced techniques such as continuous flow reactors may be employed for industrial production to enhance yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : The compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. Studies suggest it may interact with specific molecular targets involved in tumor progression.
  • Antimicrobial Properties : Preliminary investigations indicate potential efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis; causes cell cycle arrest
AntimicrobialEffective against certain bacterial strains
Other ActivitiesPotential antioxidant properties

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antitumor Mechanisms : A study on similar benzodioxole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival .
  • Antimicrobial Efficacy : Research on sulfonamide derivatives indicated that structural modifications could enhance selectivity against specific proteases, suggesting a possible mechanism for antimicrobial activity.
  • Comparative Studies : Compounds with similar structural motifs have been evaluated for their broad-spectrum activities, including anti-inflammatory and antitumor effects. These studies highlight the importance of functional group positioning on biological efficacy .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets that regulate cell growth and apoptosis. Further studies are required to clarify these pathways and identify potential therapeutic applications.

Q & A

Q. What are the critical reaction parameters for synthesizing 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate?

  • Methodological Answer: The synthesis involves multi-step reactions with precise pH control (e.g., pH 3.5–5.0), sequential addition of reagents (NaNO₂, HCl, and NaOH), and strict temperature regulation. For example, diazotization and coupling steps require reaction times of 2.5–5 hours under controlled acidic conditions to ensure intermediate stability. Structural analogs (e.g., sulfonate esters) often use tert-butyl benzenesulfonyl precursors, with purification via recrystallization or column chromatography .

Q. How is the purity of the compound validated during synthesis?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, especially for sulfonate derivatives. Mobile phase optimization (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) are critical. Complementary techniques like thin-layer chromatography (TLC) and melting-point analysis provide preliminary validation .

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies key functional groups, such as the benzodioxol methylene and tert-butyl sulfonate moieties. Fourier-Transform Infrared (FTIR) spectroscopy verifies sulfonate (S=O) and aromatic C-H stretches. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer: Triangulation of experimental and computational data is essential. For example, X-ray crystallography (e.g., single-crystal analysis with R factor <0.05) provides definitive bond-length and angle validation . Density Functional Theory (DFT) calculations can reconcile discrepancies in chemical shift predictions by optimizing molecular geometries in silico .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring identify degradation products. Buffered solutions (pH 4–7) minimize hydrolysis of the sulfonate ester. Thermo-gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal decomposition thresholds .

Q. How can computational models predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites, while Molecular Dynamics (MD) simulations evaluate binding stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., tert-butyl groups) with reactivity trends .

Q. What experimental designs address discrepancies in long-term vs. short-term biological activity studies?

  • Methodological Answer: Longitudinal panel designs (e.g., 3-wave studies with 1-week and 1-year intervals) track temporal effects. Bootstrapping in structural equation modeling (SEM) accounts for sample variability, while control groups isolate compound-specific effects from confounding variables .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?

  • Methodological Answer: Dose-response curves (IC₅₀ comparisons) and cytotoxicity mechanism studies (e.g., apoptosis vs. necrosis markers) clarify cell-line-specific effects. Meta-analysis of variance (ANOVA) with post-hoc tests identifies outliers. Cross-referencing with structural analogs (e.g., tert-butyl sulfonamides) contextualizes toxicity thresholds .

Notes for Methodological Rigor

  • Sampling: Use random-sampling techniques to ensure representativeness in biological or catalytic studies .
  • Triangulation: Combine HPLC, NMR, and X-ray data to enhance credibility .
  • Ethical Compliance: Follow safety protocols for sulfonate handling, including fume hood use and PPE .

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